2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile
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Overview
Description
2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile is a complex organic compound that features a quinoxaline core substituted with a piperidine ring and a thiophene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the piperidine and thiophene-2-sulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide or dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
2-(quinoxalin-2-yl)-2-(thiophene-2-sulfonyl)acetonitrile: Lacks the piperidine ring, which may affect its binding affinity and specificity.
2-[3-(piperidin-1-yl)quinoxalin-2-yl]acetonitrile: Does not have the thiophene-2-sulfonyl group, potentially altering its electronic properties and reactivity.
2-(piperidin-1-yl)quinoxaline: A simpler structure that may serve as a precursor in the synthesis of more complex derivatives.
Uniqueness
The presence of both the piperidine ring and the thiophene-2-sulfonyl group in 2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile makes it unique. These groups contribute to its distinct chemical properties, such as increased solubility, enhanced binding affinity, and specific electronic characteristics, which are not observed in similar compounds.
Properties
IUPAC Name |
2-(3-piperidin-1-ylquinoxalin-2-yl)-2-thiophen-2-ylsulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c20-13-16(27(24,25)17-9-6-12-26-17)18-19(23-10-4-1-5-11-23)22-15-8-3-2-7-14(15)21-18/h2-3,6-9,12,16H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYNWEUMTWLEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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